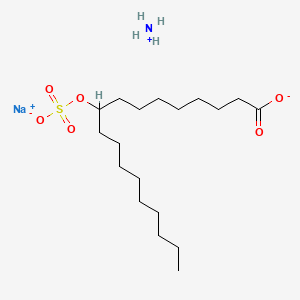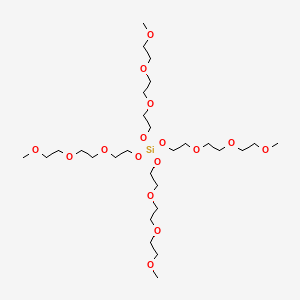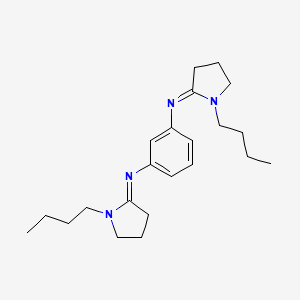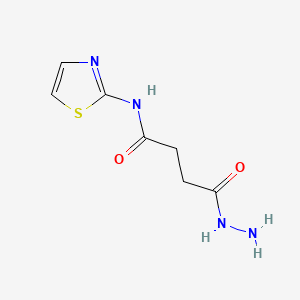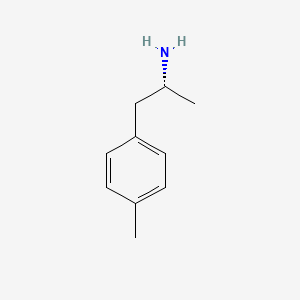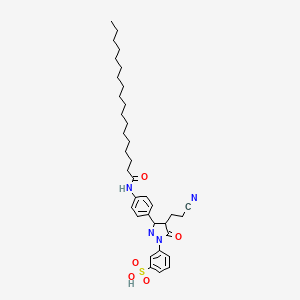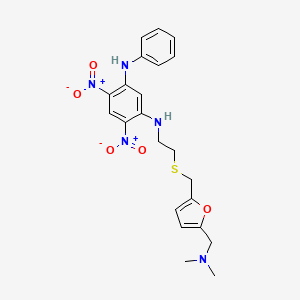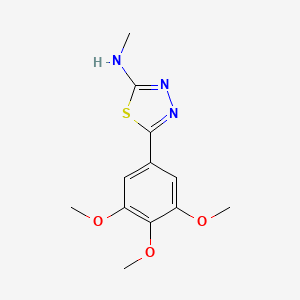
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and various reagents to introduce the desired functional groups. Common reaction conditions may involve:
Temperature: Reactions are often carried out at controlled temperatures, ranging from room temperature to elevated temperatures.
Catalysts: Catalysts such as acids or bases may be used to facilitate specific reaction steps.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxamide: Another pyrrole derivative with different functional groups.
2,5-Dimethyl-1H-pyrrole-3-carboxamide: A structurally related compound with methyl substitutions.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2,4-dimethoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
102132-02-5 |
|---|---|
Formule moléculaire |
C21H35Cl2N3O3 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
N-[3-[(2,4-dimethoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3O3.2ClH/c1-20(2)13-17(21(3,4)24-20)19(25)23-11-7-10-22-14-15-8-9-16(26-5)12-18(15)27-6;;/h8-9,12-13,22,24H,7,10-11,14H2,1-6H3,(H,23,25);2*1H |
Clé InChI |
SXVQAPQKZDJBNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=C(C=C(C=C2)OC)OC)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


